molecular formula C16H15N3O4S2 B6492701 2-[4-(ethanesulfonyl)phenyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 941992-69-4

2-[4-(ethanesulfonyl)phenyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B6492701
CAS No.: 941992-69-4
M. Wt: 377.4 g/mol
InChI Key: OFNFOTVRKNKWNJ-UHFFFAOYSA-N
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Description

The compound 2-[4-(ethanesulfonyl)phenyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a thiophene moiety at position 5 and an ethanesulfonylphenyl group attached via an acetamide linker. Thiophene, a sulfur-containing aromatic heterocycle, contributes to electronic diversity and may improve binding affinity to biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-2-25(21,22)12-7-5-11(6-8-12)10-14(20)17-16-19-18-15(23-16)13-4-3-9-24-13/h3-9H,2,10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNFOTVRKNKWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(ethanesulfonyl)phenyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic molecule characterized by its unique structural features, which include an acetamide group, a thiophenyl-substituted oxadiazole, and an ethanesulfonyl moiety. This structural complexity suggests potential for diverse biological interactions and pharmacological applications.

The chemical formula for this compound is C14H16N4O3SC_{14}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 320.37 g/mol. Its structure can be represented as follows:

Structure C14H16N4O3S\text{Structure }\text{C}_{14}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

Biological Activity Overview

Preliminary studies indicate that derivatives of oxadiazoles, including the target compound, exhibit significant biological activities such as:

  • Antimicrobial : Potential against various bacterial strains.
  • Antiviral : Activity against viruses like dengue.
  • Anticancer : Inhibition of tumor cell growth.

The mechanism of action for this compound is not fully elucidated; however, its structural components suggest interactions with biological targets such as enzymes and receptors involved in disease processes.

Antimicrobial Activity

Research has shown that related compounds exhibit notable antimicrobial properties. For instance, studies on sulfonamide derivatives have indicated that they can effectively inhibit bacterial growth. The target compound's ethanesulfonamide group may contribute to similar effects.

CompoundStructure HighlightsBiological Activity
N-(2-thienyl)-1,3,4-thiadiazoleContains thiophene; known for antimicrobial propertiesAntimicrobial activity
5-(thiophen-2-yl)-1,3,4-thiadiazoleSimilar thiophene structure; potential antiviral activityAntiviral activity
N-[4-(methylsulfonyl)phenyl]acetamideSulfonamide derivative; used as an antibacterial agentAntibacterial activity

Antiviral Activity

In vitro studies have demonstrated that oxadiazole derivatives can act as inhibitors against viral polymerases. The compound's thiophenic structure may enhance its interaction with viral targets.

Anticancer Activity

A study evaluating the cytotoxic properties of various oxadiazole derivatives showed promising results. The compound demonstrated significant inhibition of cell growth in cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer).

Cell LineIC50 Value (µg/mL)Reference
HCT1163.29
MCF-70.28
A5490.52

Case Studies

  • Anticancer Evaluation : A series of oxadiazole derivatives were synthesized and evaluated for anticancer activity. The compounds were screened using the MTT assay, revealing several candidates with IC50 values significantly lower than standard chemotherapeutics.
  • Antimicrobial Testing : In vitro assays confirmed that the target compound exhibited antimicrobial activity comparable to established antibiotics against specific bacterial strains.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazole-acetamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Compound Name/ID Oxadiazole Substituent Acetamide Substituent Key Functional Groups Biological Activity Reference
Target Compound 5-(Thiophen-2-yl) 4-(Ethanesulfonyl)phenyl Ethanesulfonyl, thiophene Not reported N/A
CDD-934506 5-(4-Methoxyphenyl) 4-Nitrophenyl Methoxy, nitro Not specified
Compound 112 (Abbas et al.) 5-(3,4,5-Trimethoxyphenyl) 4-(Acryloyl)phenyl Trimethoxy, acryloyl EGFR inhibition (IC50 = 0.24 µM)
6f (Gul et al.) 5-(4-Chlorophenyl) N-(Substituted bromoacetamide) Chlorophenyl, sulfanyl Antimicrobial (broad spectrum)
Compound III (Shah et al.) 5-(Fluorophenyl-triazole) 4-Fluorophenyl Fluoro, triazole COX-2 inhibition
Key Observations:
  • Electron-Withdrawing Groups : The ethanesulfonyl group in the target compound may enhance solubility and metabolic stability compared to sulfanyl (e.g., 6f) or nitro (e.g., CDD-934506) substituents .
  • Thiophene vs. Aryl Substituents : Thiophene’s aromaticity and smaller size could favor interactions with hydrophobic enzyme pockets, unlike bulkier trimethoxyphenyl (Compound 112) or chlorophenyl (6f) groups .
  • Bioisosteric Replacements : Replacing thiophene with furan (e.g., ) or triazole () alters electronic properties and target selectivity.

Physicochemical Properties

  • Solubility : Ethanesulfonyl groups improve aqueous solubility compared to hydrophobic substituents like tert-butyl () .
  • Melting Points : Thiophene-oxadiazole hybrids generally exhibit melting points between 150–250°C, consistent with the thermal stability of aromatic heterocycles .

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